

computational studies of 4-Fluoro-3-formyl-5-methylphenylboronic acid

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Compound of Interest

Compound Name: 4-Fluoro-3-formyl-5-methylphenylboronic acid

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<_> A Comparative Guide to the Computational Study of **4-Fluoro-3-formyl-5-methylphenylboronic Acid**

Introduction

Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[1] The specific molecule of interest, **4-Fluoro-3-formyl-5-methylphenylboronic acid** ($C_8H_8BFO_3$), presents a unique case for computational study due to its trifunctional substitution pattern.[2][3][4][5] The presence of an electron-withdrawing aldehyde (-CHO) group, a strongly electron-withdrawing fluorine (-F) atom, and an electron-donating methyl (-CH₃) group creates a complex electronic environment that dictates the molecule's reactivity and properties.

This guide provides a comprehensive framework for the computational investigation of **4-Fluoro-3-formyl-5-methylphenylboronic acid**. It is designed for researchers, scientists, and drug development professionals seeking to predict molecular properties, understand reactivity, and model reaction mechanisms. We will compare various computational methodologies, explaining the rationale behind protocol choices and providing validated workflows. The focus is not merely on obtaining results, but on building a robust, predictive, and scientifically sound computational model.

Part 1: Ground-State Properties and Conformational Analysis

A foundational understanding of a molecule begins with its ground-state electronic structure and preferred geometry. These properties, including orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, are crucial for predicting reactivity.

Objective Comparison of Computational Methods

The choice of a computational method involves a trade-off between accuracy and computational cost.^[6] For a molecule of this size, Density Functional Theory (DFT) offers the best balance. However, the specific choice of functional and basis set is critical.

Rationale for Method Selection:

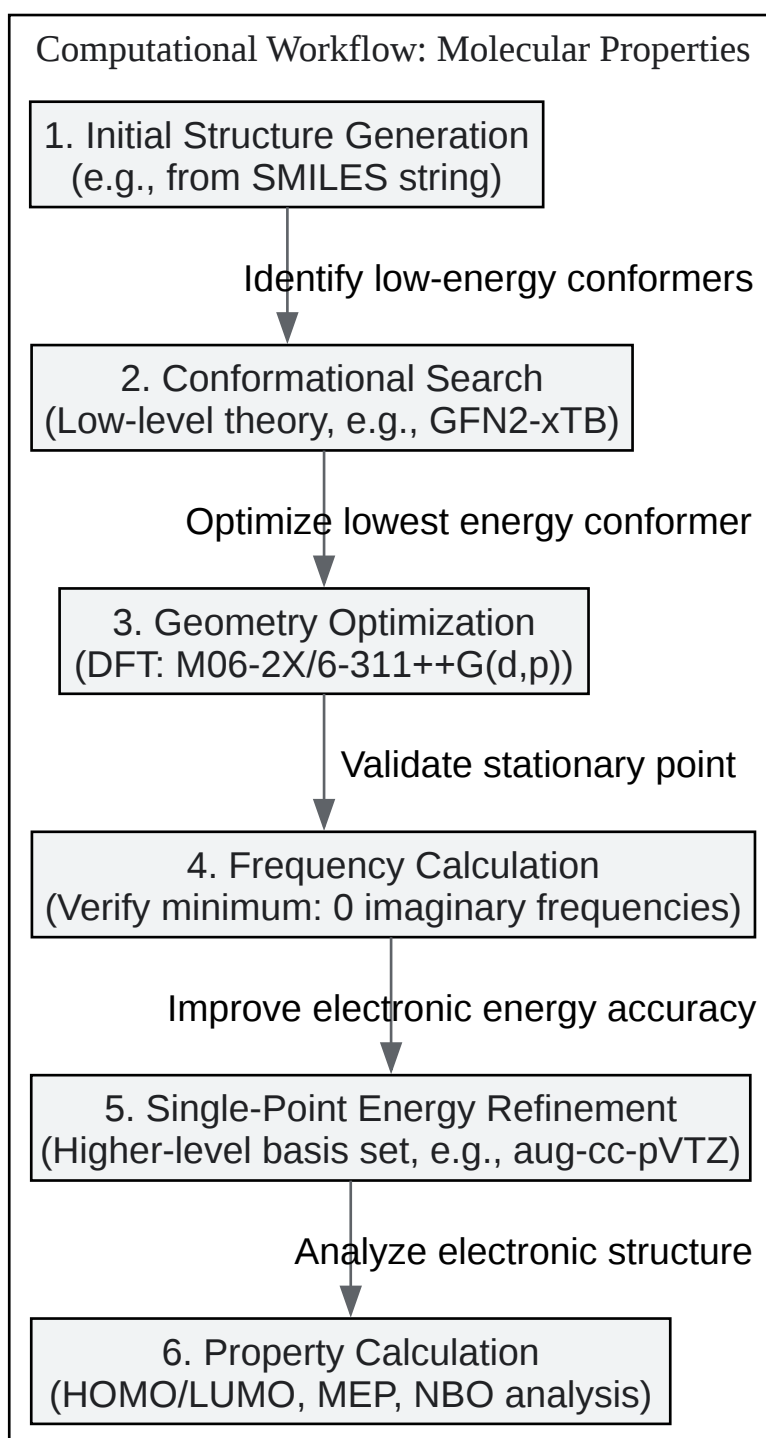
- **Functionals:** We will compare a popular hybrid functional, B3LYP, known for its general utility, with a meta-GGA functional like M06-2X. M06-2X is often recommended for systems involving main-group elements and can better capture non-covalent interactions, which might be relevant in dimer formation or solvent interactions.^[7]
- **Basis Sets:** A Pople-style basis set, 6-311++G(d,p), provides a good starting point, including diffuse functions (++) for accurately describing anions and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.^[8] For higher accuracy, especially for electronic properties, Dunning's correlation-consistent basis set, aug-cc-pVTZ, is a superior choice, though more computationally demanding.^[9]
- **Dispersion Correction:** For all DFT calculations, the inclusion of an empirical dispersion correction (e.g., Grimme's D3) is mandatory to accurately model van der Waals forces.^[10]

Table 1: Comparison of Methodologies for Ground-State Calculations

Parameter	Recommended "Good" Method	Recommended "Better" Method	Rationale for "Better" Choice
Theory Level	DFT	DFT	Excellent balance of cost and accuracy for this system size.
Functional	B3LYP-D3	M06-2X-D3	M06-2X is generally more robust for main-group chemistry and better accounts for dispersion.
Basis Set	6-311++G(d,p)	aug-cc-pVTZ	Provides a more complete description of the electron density, crucial for accurate energies and properties.
Solvent Model	PCM (Polarizable Continuum Model)	SMD (Solvation Model based on Density)	SMD is generally more accurate as it is parameterized for a wider range of solvents and includes non-electrostatic terms.

Workflow for Molecular Property Prediction

A reliable computational protocol must be systematic and self-validating. The following workflow ensures robust results.



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Caption: Workflow for predicting ground-state molecular properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

- Input: Generate a 3D structure of **4-Fluoro-3-formyl-5-methylphenylboronic acid**. The SMILES string is CC1=CC(=C(C(=C1)C=O)F)B(O)O.[\[2\]](#)
- Conformational Analysis: Due to the rotatable C-B and B-OH bonds, multiple conformers exist.[\[11\]](#) Perform an initial conformational search using a computationally inexpensive method like the semi-empirical GFN2-xTB.
- Optimization: Take the lowest energy conformer and perform a full geometry optimization using DFT, for example, at the M06-2X/6-311++G(d,p) level of theory, including an implicit solvent model like SMD for water.
- Verification (Self-Validation): Perform a frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies.[\[8\]](#) If one is found, it indicates a transition state, and the geometry must be perturbed and re-optimized.
- Analysis: From the optimized structure, calculate key electronic properties. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[\[12\]](#) Natural Bond Orbital (NBO) analysis can provide insights into atomic charges and orbital interactions.[\[13\]](#)

Part 2: Reactivity Analysis - The Suzuki-Miyaura Coupling

The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions.[\[14\]](#) Computational chemistry can provide invaluable insights into the reaction mechanism, particularly the transmetalation step, which is often rate-determining.[\[15\]](#) The electronic nature of the substituents on the phenylboronic acid significantly impacts this step.[\[16\]](#)

Comparative Reactivity: The Role of Substituents

The substituents (-F, -CHO, -CH₃) on the phenyl ring modulate the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon.

- Electron-Withdrawing Groups (EWGs: -F, -CHO): These groups decrease the electron density on the phenyl ring. This generally slows the rate of transmetalation but increases the Lewis acidity of the boron, potentially facilitating the formation of the key boronate intermediate.[\[15\]](#)

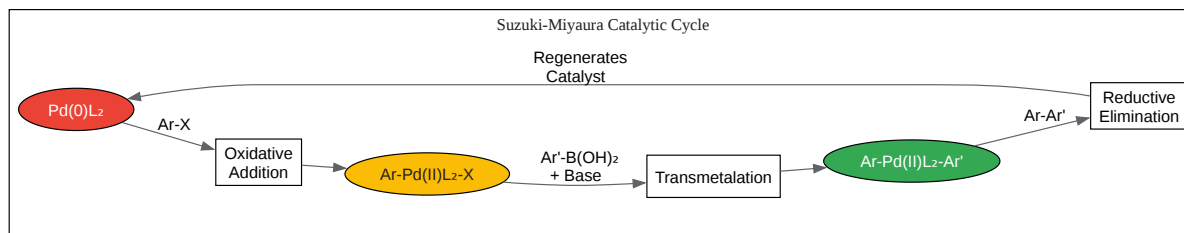
- Electron-Donating Groups (EDGs: $-\text{CH}_3$): This group increases electron density, which can speed up the transmetalation step.

Table 2: Predicted Substituent Effects on Reactivity vs. Alternatives

Boronic Acid	Substituent Class	Predicted Effect on Boron Lewis Acidity	Predicted Effect on Transmetalation Rate
4-Fluoro-3-formyl-5-methylphenylboronic acid	Net EWG	Increased	Moderate to Slow
Phenylboronic acid	Neutral	Baseline	Moderate
4-Methylphenylboronic acid	EDG	Decreased	Moderate to Fast[14]
4-Nitrophenylboronic acid	Strong EWG	Significantly Increased	Slow[15]

Modeling the Suzuki-Miyaura Catalytic Cycle

A full computational study of the catalytic cycle is complex but highly informative. The key is to model the transmetalation step, where the organic group is transferred from boron to the palladium center. Computational studies strongly suggest that the mechanism begins with the reaction of the base (e.g., OH^-) with the boronic acid to form a more reactive boronate species. [17][18][19]



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Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Transition State (TS) Search for Transmetalation

- **Build Reactant Complex:** Construct the pre-transmetalation intermediate. This typically involves the palladium complex (e.g., $\text{Ar-Pd(PPh}_3)_2\text{-OH}$) and the activated boronate $[\text{Ar'-B(OH)}_3]^-$.
- **Initial TS Guess:** Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure. This involves defining the bond being broken (B-C) and the bond being formed (Pd-C).
- **TS Optimization:** Optimize the guessed structure using a TS optimization algorithm (e.g., Berny algorithm with Opt=TS). A suitable level of theory, such as B3LYP/6-31G(d) with an appropriate ECP basis set for Palladium (like LANL2DZ), is often used for the initial search.
- **Verification (Self-Validation):** A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.^[17] Perform a frequency calculation to confirm this.
- **IRC Calculation:** Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS connects the correct reactant and product states on the potential energy

surface.

- Refine Energies: Recalculate the energies of the optimized reactants, TS, and products using a more accurate method (e.g., M06-2X with a larger basis set and solvent model) to obtain a reliable activation energy barrier.

Conclusion

The computational study of **4-Fluoro-3-formyl-5-methylphenylboronic acid** offers a powerful lens through which to understand its electronic structure and reactivity. By employing a systematic and hierarchical approach to methodology selection—from cost-effective DFT functionals like B3LYP to more robust options like M06-2X, paired with appropriately sized basis sets and dispersion corrections—researchers can generate reliable and predictive data.

This guide advocates for a protocol-driven approach, emphasizing self-validation at critical steps such as confirming energy minima and transition states through frequency calculations. Comparing the target molecule to simpler analogues (phenylboronic acid, methylphenylboronic acid) reveals the nuanced electronic impact of its unique substitution pattern on key reaction steps like the transmetalation in Suzuki-Miyaura coupling. This framework not only enables the accurate prediction of properties for this specific molecule but also serves as a template for investigating other complex boronic acids in drug discovery and materials science.

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